2-Ethynylcyclopropane-1,1-dicarboxylic acid
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Overview
Description
2-Ethynylcyclopropane-1,1-dicarboxylic acid is an organic compound with the molecular formula C7H6O4 It features a cyclopropane ring substituted with an ethynyl group and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynylcyclopropane-1,1-dicarboxylic acid typically involves the reaction of diethyl malonate with 1,2-dibromoethane in the presence of a strong base such as sodium ethoxideThe reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol, for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Ethynylcyclopropane-1,1-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, such as esters, amides, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Ethynylcyclopropane-1,1-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving cyclopropane derivatives.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethynylcyclopropane-1,1-dicarboxylic acid involves its interaction with various molecular targets. The ethynyl group can participate in nucleophilic addition reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethenylcyclopropane-1,1-dicarboxylic acid
- Cyclopropane-1,1-dicarboxylic acid
- 1-Methylcyclopropane-1,2-dicarboxylic acid
Uniqueness
This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
918827-55-1 |
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Molecular Formula |
C7H6O4 |
Molecular Weight |
154.12 g/mol |
IUPAC Name |
2-ethynylcyclopropane-1,1-dicarboxylic acid |
InChI |
InChI=1S/C7H6O4/c1-2-4-3-7(4,5(8)9)6(10)11/h1,4H,3H2,(H,8,9)(H,10,11) |
InChI Key |
ZRAXWSGOIOAMTI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC1(C(=O)O)C(=O)O |
Origin of Product |
United States |
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